3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQSLCUEFZEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820706-39-5 | |
| Record name | Azetidine, 3-[(4-fluorophenyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820706-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives .
Scientific Research Applications
Scientific Research Applications
3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride has several notable applications in scientific research:
-
Medicinal Chemistry :
- Investigated for its potential as a building block in the synthesis of fluorinated pharmaceuticals. The presence of the sulfonyl group enhances its reactivity and ability to form complex molecules that may exhibit therapeutic effects.
-
Drug Discovery :
- Explored for its role in developing new drugs targeting various diseases, including cancer and bacterial infections. Its unique chemical structure allows for modifications that can lead to improved efficacy and selectivity.
-
Biological Activity :
- Preliminary studies suggest that this compound may possess significant biological activities, including anticancer and antibacterial properties. For instance, related compounds have shown promising results in inducing apoptosis in leukemia cells at low concentrations.
Case Studies
-
Antitumor Effects :
A study demonstrated that a related azetidine derivative significantly induced apoptosis in human leukemia cells at concentrations as low as 5 µM, indicating potential for developing new anticancer therapies based on this scaffold. -
Antifungal Properties :
Research involving sulfonamide derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antifungal activity compared to non-fluorinated counterparts, supporting the hypothesis that fluorination increases biological efficacy.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular receptors . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine Ring
Halogen-Substituted Phenyl Derivatives
- 3-(4-Chlorophenyl)azetidine Hydrochloride Molecular Formula: C₉H₁₀ClN·HCl Molecular Weight: ~203.91 g/mol Key Differences: Chlorine replaces fluorine; lacks the sulfonyl group. Implications: Reduced molecular weight and polarity compared to the target compound. Potential applications in serotonin reuptake inhibition (SSRIs), though specific activity data are unavailable .
3-(4-Fluorophenyl)azetidine Hydrochloride
Sulfonyl-Containing Analogs
- [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride Molecular Formula: C₉H₁₃ClFNO₂S Molecular Weight: 253.72 g/mol Key Differences: Ethanesulfonyl group on a fluorophenyl ring; methanamine replaces azetidine. Implications: The sulfonyl group enhances reactivity, but the linear structure may reduce ring strain effects seen in azetidine derivatives .
Functional Group Variations
Phenoxy vs. Sulfonyl Linkages
- 3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride Molecular Formula: C₁₀H₁₂FNO·HCl Molecular Weight: 217.67 g/mol Key Differences: Phenoxy-methyl group instead of sulfonyl-phenyl.
- 3-(4-Chlorophenoxy)azetidine Hydrochloride Molecular Formula: C₁₀H₁₃Cl₂NO₂ Molecular Weight: ~258.13 g/mol Key Differences: Chlorophenoxy substitution; safety data highlight stringent handling requirements due to toxicity risks .
Alkyl and Ether Substituents
- 3-(Methoxymethyl)azetidine Hydrochloride Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol Key Differences: Methoxymethyl group introduces ether functionality. Implications: Lower steric hindrance and molecular complexity, suitable for probing azetidine’s conformational flexibility .
Impact of Sulfonyl Group
The sulfonyl group in 3-[(4-fluorophenyl)sulfonyl]azetidine hydrochloride significantly increases polarity and molecular weight (~250 g/mol) compared to non-sulfonyl analogs like 3-(4-fluorophenyl)azetidine hydrochloride (~187 g/mol) . This enhances crystallinity, simplifying purification—a critical advantage noted in the synthesis of bicalutamide precursors .
Data Table: Comparative Overview
Biological Activity
3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves the formation of azetidine rings through various chemical reactions. The introduction of the sulfonyl and fluorophenyl groups is crucial for its biological activity. Common synthetic routes include:
- Formation of Azetidine Ring : This can be achieved via cyclization reactions involving appropriate precursors.
- Introduction of Sulfonyl Group : Often accomplished through sulfonylation reactions using sulfonyl chlorides.
- Fluorination : The incorporation of the fluorophenyl group may involve nucleophilic substitution or aromatic electrophilic substitution.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research has shown that azetidine derivatives exhibit significant antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A study evaluated the antibacterial efficacy using the agar diffusion method, revealing that compounds with similar structures to this compound displayed notable inhibition zones, indicating strong antibacterial activity .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies demonstrated that azetidine derivatives could inhibit cell proliferation and induce apoptosis in cancer cell lines such as:
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
The mechanism appears to involve the disruption of cell cycle progression and induction of apoptotic pathways .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on bacterial enzymes, inhibiting their function.
- Receptor Binding : The fluorophenyl moiety enhances binding affinity to specific cellular receptors involved in proliferation and survival pathways.
- Reactive Intermediates : Under physiological conditions, the compound can generate reactive intermediates that participate in biological processes.
Case Studies
Several case studies have illustrated the effectiveness of azetidine derivatives:
- A study by Kumar et al. (2021) reported significant antibacterial activity against E. coli and S. aureus with derivatives similar to this compound .
- Another investigation demonstrated that azetidinone derivatives showed moderate inhibitory effects against human coronaviruses, indicating potential antiviral properties .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via sulfonylation of the azetidine ring. A common approach involves reacting azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or THF. Post-reaction, the hydrochloride salt is formed by treating the free base with HCl .
- Optimization : Temperature control (0–25°C) minimizes side reactions, while stoichiometric excess of the sulfonyl chloride ensures complete substitution. Purification via recrystallization or column chromatography enhances purity .
Q. How is the structural integrity and purity of this compound validated in research settings?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm the presence of the azetidine ring (δ ~3.5–4.5 ppm for N-CH) and 4-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry verifies molecular weight (theoretical: 263.7 g/mol) and purity (>95%) .
- X-ray Crystallography : Resolves stereochemistry and confirms the sulfonyl group’s spatial orientation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies are employed to optimize the biological activity of sulfonyl-containing azetidine derivatives?
- Approach :
- Substituent Variation : Comparing 4-fluoro with other halogens (e.g., chloro, bromo) or electron-withdrawing groups (e.g., trifluoromethyl) to assess binding affinity changes .
- Ring Modifications : Replacing azetidine with larger heterocycles (e.g., piperidine) or introducing steric hindrance alters target selectivity .
- Pharmacophore Modeling : Computational tools identify critical interactions (e.g., hydrogen bonding via sulfonyl oxygen) with enzymes/receptors .
Q. How do molecular docking studies elucidate the interaction mechanisms between this compound and biological targets?
- Protocol :
- Target Selection : Focus on enzymes like kinases or GPCRs with known sulfonyl-group interactions.
- Docking Software : Tools like AutoDock Vina simulate binding poses, highlighting key residues (e.g., lysine or arginine forming hydrogen bonds with the sulfonyl group) .
- Validation : Compare docking scores with experimental IC values to refine predictive models .
Q. How are contradictions in bioactivity data across studies resolved for sulfonyl-azetidine derivatives?
- Analytical Framework :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line selection to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher potency in lipophilic environments due to the fluorophenyl group) .
- Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding kinetics and cell-based assays for functional effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
